

# Application Note: Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide

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Compound of Interest

Compound Name: 2-Methylfuran-3-sulfonamide

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### **Abstract**

This application note outlines a detailed protocol for the analysis of **2-Methylfuran-3-sulfonamide** using mass spectrometry. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of sulfonamide-containing compounds. This document provides a plausible fragmentation pattern, a sample preparation protocol, and recommended parameters for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is compiled from established fragmentation rules for sulfonamides and analytical methods for related furan compounds.

## Introduction

**2-Methylfuran-3-sulfonamide** is a heterocyclic sulfonamide, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such novel compounds. Mass spectrometry, particularly when coupled with chromatographic separation, offers high sensitivity and selectivity for the analysis of sulfonamides.[4] This note describes a potential approach for the mass spectrometric analysis of **2-Methylfuran-3-sulfonamide**.

## **Chemical Structure**



Compound Name: **2-Methylfuran-3-sulfonamide** Molecular Formula: C₅H7NO₃S Molecular Weight: 161.18 g/mol Structure:

The image you are requesting does not exist or is no longer available.

(Note: A placeholder image is used here. In a real application note, a proper chemical drawing would be inserted.)

## **Predicted Mass Spectrometry Data**

The fragmentation of sulfonamides upon collision-induced dissociation (CID) is well-characterized and typically involves cleavage of the C-S and S-N bonds.[4][5] For **2-Methylfuran-3-sulfonamide**, the expected fragmentation pathway would likely involve the neutral loss of sulfur dioxide (SO<sub>2</sub>) and cleavage at the sulfonamide bond.

#### 3.1. Predicted Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), the protonated molecule [M+H]<sup>+</sup> with an m/z of 162.02 would be the precursor ion. The primary product ions are predicted based on the general fragmentation behavior of aromatic and heterocyclic sulfonamides.[5][6]

Table 1: Predicted m/z Values and Proposed Fragment Structures for **2-Methylfuran-3-sulfonamide** 

Precursor Ion (m/z)	Proposed Product Ion (m/z)	Neutral Loss	Proposed Fragment Structure
162.02	98.04	SO <sub>2</sub> (64)	[2-Methylfuran-3- amine]+
162.02	83.05	H2NSO2 (79)	[2-Methylfuran]+
98.04	70.04	CO (28)	[C <sub>4</sub> H <sub>6</sub> N] <sup>+</sup>

#### 3.2. Fragmentation Pathway Diagram

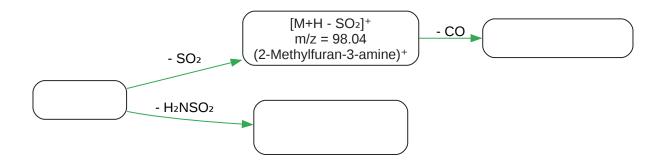




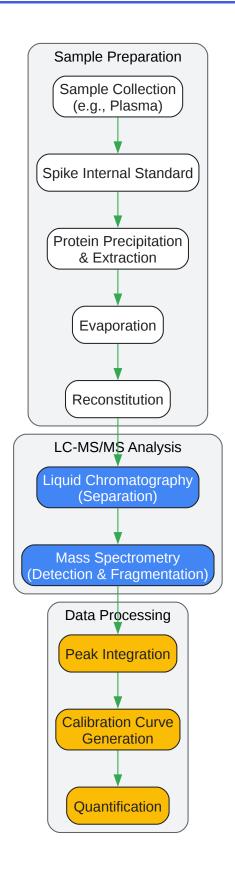


The following diagram illustrates the predicted fragmentation pathway of protonated **2-Methylfuran-3-sulfonamide**.









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